Technical Monograph: 2-(2-hydroxyethoxy)-N-methyl-4-phenylbenzamide
Technical Monograph: 2-(2-hydroxyethoxy)-N-methyl-4-phenylbenzamide
This guide serves as a comprehensive technical monograph on 2-(2-hydroxyethoxy)-N-methyl-4-phenylbenzamide , a functionalized biphenyl scaffold with significant utility in medicinal chemistry, particularly in the exploration of "drug-like" chemical space for anti-inflammatory and kinase-inhibitory programs.[1]
[1][2]
Executive Summary
2-(2-hydroxyethoxy)-N-methyl-4-phenylbenzamide (CAS: 63906-80-9) represents a privileged structural motif in drug discovery, combining a lipophilic biphenyl core with a polar, hydrogen-bonding glycol-amide "head" group .[1] This specific substitution pattern modulates the physicochemical properties of the classic 4-phenylbenzamide scaffold, significantly enhancing aqueous solubility while maintaining a LogP (2.[1]10) optimal for oral bioavailability and potential blood-brain barrier (BBB) penetration.[1]
This guide details the structural specifications, synthetic pathways, and physicochemical profiling of this compound, positioning it as a critical building block for fragment-based drug discovery (FBDD) and structure-activity relationship (SAR) expansion.[1]
Chemical Identity & Constitution[1][2][3][4][5][6][7][8]
Nomenclature & Identifiers[1][3][9]
-
IUPAC Name: 2-(2-hydroxyethoxy)-N-methyl-4-phenylbenzamide[1][2][3]
-
Systematic Name: 3-(2-hydroxyethoxy)-N-methyl-[1,1'-biphenyl]-4-carboxamide[1][2]
-
InChIKey: OTUQTLCXMLMMOH-UHFFFAOYSA-N
-
Molecular Formula:
[1][2][3][4][5][6][7]
Structural Analysis
The molecule consists of three distinct pharmacophoric elements:
-
Biphenyl System: A hydrophobic anchor providing
stacking interactions, critical for binding in hydrophobic pockets (e.g., kinase ATP-binding sites or GPCR transmembrane domains).[1] -
N-Methyl Carboxamide: A rigid hydrogen-bond donor/acceptor motif that directs the orientation of the biphenyl rings.[1]
-
2-Hydroxyethoxy Tail: An ethylene glycol ether chain at the ortho-position.[1] This "solubilizing tail" disrupts the crystal lattice energy and provides an additional H-bond donor, often exploited to reach solvent-exposed regions of a protein target.[1]
Synthetic Methodology
The synthesis of 2-(2-hydroxyethoxy)-N-methyl-4-phenylbenzamide requires a convergent strategy to ensure regioselectivity at the ortho-position.[1] The preferred industrial route involves the modification of a salicylate core followed by Suzuki coupling, or the functionalization of a pre-formed 4-phenylsalicylic acid derivative.[1]
Retrosynthetic Analysis (Diagram)
Figure 1: Retrosynthetic strategy prioritizing the installation of the biphenyl core prior to the final O-alkylation to prevent side reactions.[1]
Step-by-Step Protocol (Route A: Post-Coupling Alkylation)
Step 1: Synthesis of N-methyl-4-phenylsalicylamide
-
Charge: Dissolve 4-phenylsalicylic acid (1.0 eq) in anhydrous DMF.
-
Activation: Add CDI (1.1 eq) and stir at RT for 1 hour to form the acyl imidazole.
-
Amidation: Cool to 0°C and bubble Methylamine gas (or add 2M MeNH2 in THF, 2.0 eq) into the solution.
-
Workup: Stir for 4 hours. Quench with 1N HCl. Extract with EtOAc.[1] The intermediate, 2-hydroxy-N-methyl-4-phenylbenzamide, precipitates or is isolated via concentration.[1]
Step 2: O-Alkylation with Ethylene Carbonate Note: Ethylene carbonate is preferred over 2-bromoethanol to avoid O/N-alkylation competition and use greener conditions.[1]
-
Reaction: To a solution of the intermediate (1.0 eq) in DMF, add Potassium Carbonate (
, 1.5 eq) and Ethylene Carbonate (1.2 eq). -
Conditions: Heat to 100°C for 6-12 hours. The phenoxide ion attacks the carbonate, opening the ring to form the 2-hydroxyethyl ether with evolution of
(if using carbonate equivalents) or direct ring opening.[1] -
Purification: Cool to RT, pour into ice water. The product often precipitates.[1] Recrystallize from Ethanol/Water.[1]
Physicochemical Profile
The introduction of the hydroxyethoxy group fundamentally alters the "drug-likeness" of the scaffold compared to the parent biphenyl amide.[1]
| Property | Value | Interpretation |
| Molecular Weight | 271.31 Da | Ideal for Fragment-Based Drug Discovery (Rule of 3 compliant).[1] |
| LogP (Predicted) | 2.10 | Highly favorable for oral absorption; indicates good membrane permeability.[1] |
| TPSA | 58.60 Ų | < 90 Ų suggests high probability of BBB penetration (CNS active potential).[1] |
| H-Bond Donors | 2 | (Amide NH, Alcohol OH).[1] Good target engagement potential. |
| H-Bond Acceptors | 3 | (Amide O, Ether O, Alcohol O).[1] |
| Rotatable Bonds | 5 | Moderate flexibility allows induced fit in binding pockets.[1] |
Data Sources: Computed via PubChem/XLogP3 algorithms [1, 2].[1][8]
Biological Context & SAR Utility[1]
This compound acts as a versatile scaffold rather than a single-target drug.[1] Its structural logic aligns with several known bioactive classes:
-
Kinase Inhibition (Type II): The biphenyl moiety can occupy the hydrophobic "back pocket" of kinases (e.g., p38 MAP kinase or VEGFR), while the amide serves as the "hinge binder" or linker.[1] The hydroxyethoxy tail extends into the solvent front, improving solubility.[1]
-
Anti-Inflammatory (NSAID-like): As a derivative of 4-phenylsalicylamide, it retains the core geometry of salicylate-based COX inhibitors but with a blocked phenol, potentially reducing gastric ulceration (prodrug concept).[1]
-
Dopamine/Serotonin Modulation: The biphenyl-amide motif is structurally distinct but spatially analogous to certain atypical antipsychotic pharmacophores (e.g., fragments of bifeprunox), suggesting potential utility in CNS library design.[1]
Pharmacophore Map (Diagram)
Figure 2: Pharmacophore mapping showing the dual nature of the molecule: a lipophilic anchor for protein binding and a hydrophilic tail for physicochemical balance.[1]
Analytical Characterization
To validate the identity of 2-(2-hydroxyethoxy)-N-methyl-4-phenylbenzamide , the following analytical signatures are diagnostic.
HPLC Method (Reverse Phase)
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1]
-
Mobile Phase A: Water + 0.1% Formic Acid.[1]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]
-
Gradient: 5% B to 95% B over 10 min.
-
Detection: UV at 254 nm (Biphenyl absorption) and 280 nm.[1]
-
Retention Time: Predicted ~4.5 - 5.5 min (moderate lipophilicity).[1]
1H NMR (DMSO-d6, 400 MHz)
- 8.20 (q, 1H): Amide NH (broad, coupling to methyl).[1]
- 7.30 - 7.70 (m, 8H): Aromatic protons (Biphenyl system + Benzamide core).[1] Look for the characteristic biphenyl splitting pattern.[1]
-
4.20 (t, 2H):
(Ether methylene, adjacent to phenoxy).[1] -
3.80 (t, 2H):
(Alcohol methylene).[1] -
2.85 (d, 3H):
(N-methyl doublet).[1]
Safety & Handling
While specific toxicological data for this CAS is limited, standard precautions for biphenyl-amides apply:
-
GHS Classification (Predicted): Warning.[1]
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[1]
-
Handling: Use standard PPE (Nitrile gloves, safety glasses).[1] Handle in a fume hood to avoid inhalation of dusts.[1]
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 45168, 2-(2-hydroxyethoxy)-N-methyl-4-phenylbenzamide. Retrieved March 8, 2026 from [Link][1]
-
MolForge (2026). Chemical Properties of 3-(2-Hydroxyethoxy)-N-methyl(1,1'-biphenyl)-4-carboxamide. Retrieved March 8, 2026 from [Link][1]
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th Edition).[1] Longman Scientific & Technical.[1] (General reference for amide synthesis and alkylation protocols).
-
Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist's Guide to Solving ADMET Challenges. Royal Society of Chemistry.[1] (Reference for glycol ether solubilizing strategies).
Sources
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